molecular formula C16H16O4 B085897 Anisoin CAS No. 119-52-8

Anisoin

Cat. No. B085897
CAS RN: 119-52-8
M. Wt: 272.29 g/mol
InChI Key: LRRQSCPPOIUNGX-UHFFFAOYSA-N
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Patent
US08071595B2

Procedure details

To a stirred solution of 4-methoxybenzaldehyde (2 g, 14.6 mmol) in EtOH (50 mL) was added a solution of NaCN (0.8 g, 16.3 mmol) in water (5 mL) and the reaction mixture was refluxed for 16 h. The reaction mixture was diluted with water and extracted with EtOAc (2×50 mL). The combined organic layers were washed with water, dried over Na2SO4, filtered and then concentrated in vacuo to yield a crude material which was purified via silica gel column chromatography eluting with 40% EtOAc in hexanes to afford 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone (1.3 g, 65%) as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.[C-]#N.[Na+]>CCO.O>[OH:8][CH:7]([C:6]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[C:7]([C:6]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
0.8 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a crude material which
CUSTOM
Type
CUSTOM
Details
was purified via silica gel column chromatography
WASH
Type
WASH
Details
eluting with 40% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.